BenchChemオンラインストアへようこそ!

(5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

GPR35 Agonism GPCR Desensitization HT-29 Cells

The compound (5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS: 1021073-63-1) is a heterocyclic small molecule featuring a 5-bromofuran moiety linked via a methanone bridge to a piperazine ring, which is further substituted with a 2,6-dimethoxypyrimidine group. It is cataloged in authoritative chemical biology databases such as ChEMBL (ID: CHEMBL4100677) and BindingDB (ID: BDBM50259839), indicating its relevance as a pharmacological probe.

Molecular Formula C15H17BrN4O4
Molecular Weight 397.229
CAS No. 1021073-63-1
Cat. No. B2544450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone
CAS1021073-63-1
Molecular FormulaC15H17BrN4O4
Molecular Weight397.229
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)OC
InChIInChI=1S/C15H17BrN4O4/c1-22-13-9-12(17-15(18-13)23-2)19-5-7-20(8-6-19)14(21)10-3-4-11(16)24-10/h3-4,9H,5-8H2,1-2H3
InChIKeyGCJXPZQUNDXOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone: Chemical Identity and Research-Grade Procurement Considerations


The compound (5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS: 1021073-63-1) is a heterocyclic small molecule featuring a 5-bromofuran moiety linked via a methanone bridge to a piperazine ring, which is further substituted with a 2,6-dimethoxypyrimidine group . It is cataloged in authoritative chemical biology databases such as ChEMBL (ID: CHEMBL4100677) and BindingDB (ID: BDBM50259839), indicating its relevance as a pharmacological probe [1]. This compound belongs to the class of piperazinyl-pyrimidine derivatives, which are known for targeting protein kinases and G-protein-coupled receptors [2].

Procurement Risk in Piperazinyl-Pyrimidine Derivatives: Why (5-Bromofuran-2-yl) Analogs Are Not Interchangeable


Although a common piperazine-pyrimidine scaffold exists, substituting the (5-bromofuran-2-yl) moiety of the target compound with structurally similar aryl groups leads to a substantial change in pharmacological profile. Data from the scientific literature demonstrate that altering the aryl-methanone substituent on this scaffold can cause a compound to lose selectivity for a target, switching, for example, from a potent GPR35 agonist activity to other kinase inhibition profiles [1]. This is particularly critical because even closely related analogs, such as those with fluorophenyl or chlorophenyl substitutions, exhibit distinct chemical properties like lipophilicity and electrostatic surface potential, which directly impact their bioactivity and solubility. Generic procurement of a scaffold analog without precise substituent matching is therefore scientifically invalid for reproducible target engagement studies.

Head-to-Head and Class-Level Quantitative Differentiation of (5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS 1021073-63-1)


Potency in GPR35 Desensitization Assay: A Foundational Activity Marker

The target compound exhibits potent agonist activity at the G protein-coupled receptor 35 (GPR35) in a human HT-29 cell-based desensitization assay. Its half-maximal inhibitory concentration (IC50) was determined to be 8.60 nM against 1 μM zaprinast-induced desensitization [1]. This quantitative value establishes a foundational single-point activity profile for this specific chemical structure.

GPR35 Agonism GPCR Desensitization HT-29 Cells BindingDB Data

Comparative GPR35 Agonist Activity: Rank-Ordering in the Same Cellular Context

When evaluated for GPR35 activation using a dynamic mass redistribution (DMR) assay in human HT-29 cells, the target compound demonstrates an EC50 of 5.80 nM [1]. Within the same curated dataset, the compound also achieves an EC50 of 3 nM in a slightly modified DMR assay protocol [2]. This rank-ordering of potency within the same experimental system provides a more nuanced view than a single IC50 value, though a direct structure-activity comparison with a specific, named analog is not available in these extracted database records.

GPR35 Agonism DMR Assay EC50 Structure-Activity Relationship

Class-Level Selectivity Differentiation versus Kinase-Targeted Piperazinyl-Pyrimidines

The target compound, characterized as a GPR35 agonist, is structurally related to the piperazinylpyrimidine class which is extensively explored for kinase inhibition. A seminal study by Shallal et al. (2011) demonstrated that a different set of piperazinylpyrimidine derivatives potently inhibits cancer cell growth (MDA-MB-468) and selectively targets kinases such as PDGFR, CK1, and RAF [1]. The presence of the 5-bromofuran-2-yl substituent in the target compound, in contrast to the substituted phenyl groups in the kinase inhibitors, likely steers its pharmacological action away from the kinome and towards GPR35. This chemotype-driven selectivity is a critical differentiator, as the mere presence of the piperazine-pyrimidine core does not predict a compound's primary target.

Kinase Inhibition GPR35 Selectivity Scaffold Hopping Piperazinylpyrimidine

Physicochemical Differentiation from Closest Commercially Available Analogs

While specific experimental logP or solubility values for this compound are not publicly available in the primary literature, its predicted physicochemical profile can be structurally compared to its closest commercially offered analog, (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone. The replacement of a 4-fluorophenyl group with a 5-bromofuran-2-yl group introduces a heteroatom (oxygen) into the ring and a heavier halogen (bromine vs. fluorine). This substitution increases the compound's molecular weight and topological polar surface area (TPSA), while also altering its hydrogen-bonding capacity . Such changes are known to directly influence a molecule's permeability and solubility profiles, which are key parameters in any whole-cell assay interpretation and can affect the reproducibility of biological results.

LogP Polar Surface Area Molecular Weight ADME Prediction

Targeted Application Scenarios for (5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone Based on Proven Differentiation


GPR35 Deorphanization and Signaling Studies in HT-29 Colorectal Cancer Cells

This compound is ideally suited as a potent pharmacological tool (EC50 of 3–5.80 nM in DMR assays) to activate and study GPR35 signaling pathways in a human HT-29 cellular context, where its activity has been empirically quantified [1]. Its established potency in a desensitization assay (IC50 of 8.60 nM) allows researchers to probe receptor regulation mechanisms with a consistent chemical probe [2]. It is less suited for general kinase inhibition screens, given its inferred GPCR-selective profile.

Chemical Probe Development for GPCR-Biased versus Kinase-Biased Piperazine Scaffolds

Researchers investigating the selectivity cliffs between kinase and GPCR targets can use this compound alongside classic piperazinyl-pyrimidine kinase inhibitors (e.g., those targeting PDGFR, CK1) [1]. The structural bifurcation at the 5-bromofuran-2-yl site offers a defined chemical probe for benchmarking off-target profiles between a GPR35-biased scaffold a known kinase-biased scaffold in a side-by-side panel.

Physicochemical Property Benchmarking for Lead Optimization Programs

Computational chemists and medicinal chemists can use this compound's distinct physicochemical signature (higher molecular weight and unique acceptor/donor pattern compared to its fluorophenyl analog) as a benchmark for property-driven optimization [1]. It serves as a comparator to test in-silico models predicting the impact of moving from a phenyl to a heteroaryl (furanyl) substitution on solubility, permeability, and overall drug-likeness.

Analytical Reference Standard for LC-MS Library Building

The compound's well-defined molecular formula (C15H16BrN4O4) and monoisotopic mass (396.051 g/mol) make it a valuable analyte for developing and validating liquid chromatography–mass spectrometry (LC-MS) methods within screening libraries that encompass this chemotype [1]. Its procurement serves as a precise analytical standard, which is critical when quantifying this and similar compounds in complex biological matrices.

Quote Request

Request a Quote for (5-Bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.